5-(Trifluoromethoxy)pyridin-3-ylboronic acid
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Overview
Description
5-(Trifluoromethoxy)pyridin-3-ylboronic acid is a chemical compound with the CAS Number: 1293389-50-0 . It has a molecular weight of 206.92 and its IUPAC name is 5-(trifluoromethoxy)-3-pyridinylboronic acid . It is typically stored at a temperature of 4°C and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H5BF3NO3/c8-6(9,10)14-5-1-4(7(12)13)2-11-3-5/h1-3,12-13H . This indicates the molecular structure of the compound, including the presence of boron, fluorine, nitrogen, and oxygen atoms.Chemical Reactions Analysis
As mentioned earlier, this compound is often used in Suzuki-Miyaura cross-coupling reactions . These reactions involve the coupling of a boronic acid with a halide or pseudo-halide using a palladium catalyst .It has a molecular weight of 206.92 and is stored at a temperature of 4°C . It is slightly soluble in water .
Scientific Research Applications
Catalyst in Chemical Synthesis
5-(Trifluoromethoxy)pyridin-3-ylboronic acid serves as a pivotal compound in the synthesis of complex molecules. For instance, it has been used in the synthesis of sulfonamides as terminators of cationic cyclisations, highlighting its role in facilitating the formation of polycyclic systems efficiently (Haskins & Knight, 2002). This application underscores the acid's utility in enhancing the efficiency and selectivity of chemical reactions.
Material Science and Crystallography
In material science, the compound has been studied for its crystal structure and hydrogen-bonding capabilities. The crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate, a related compound, demonstrates a water-bridged hydrogen-bonding network, which is crucial for understanding the material properties of these compounds (Ye & Tanski, 2020). Such studies are essential for the development of new materials with desired properties.
Medicinal Chemistry and Drug Discovery
In the realm of medicinal chemistry, trifluoromethoxy and related fluorinated groups are frequently utilized for the modification of pharmaceuticals and agrochemicals, due to their ability to improve biological activity and stability. A notable application includes the catalyst-free and visible light-promoted trifluoromethylation and perfluoroalkylation of uracils and cytosines, offering a straightforward approach to synthesizing fluoroalkylated enaminones critical in pharmaceuticals (Huang et al., 2018).
Nuclear Medicine
Furthermore, derivatives of this compound are employed in the synthesis of radiolabeling precursors, such as for PET imaging probes. The synthesis of N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium trifluoromethanesulfonate demonstrates its application in preparing radiolabeled peptides for diagnostic purposes (Davis & Fettinger, 2018).
Synthetic Organic Chemistry
In synthetic organic chemistry, the compound is utilized for the construction of complex molecular architectures. For example, its involvement in the one-pot reactions for the modular synthesis of polysubstituted and fused pyridines showcases its efficiency in creating structurally diverse compounds under transition-metal catalyst-free conditions (Song et al., 2016).
Safety and Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, 5-(Trifluoromethoxy)pyridin-3-ylboronic acid would interact with a palladium catalyst and a suitable electrophile . The boronic acid acts as a nucleophile, transferring the organic group from boron to palladium in a process known as transmetalation . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The compound’s role in suzuki-miyaura cross-coupling reactions suggests it could be involved in the synthesis of various organic compounds .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight of 20692 g/mol , may influence its bioavailability.
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The efficacy and stability of this compound, like other boronic acids, can be influenced by various environmental factors. These include the presence of a suitable catalyst (typically palladium), the nature of the electrophile, and the reaction conditions . The compound is generally stable and environmentally benign .
properties
IUPAC Name |
[5-(trifluoromethoxy)pyridin-3-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BF3NO3/c8-6(9,10)14-5-1-4(7(12)13)2-11-3-5/h1-3,12-13H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BITCKTNTOZHVSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)OC(F)(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1293389-50-0 |
Source
|
Record name | (5-(trifluoromethoxy)pyridin-3-yl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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